molecular formula C12H9N3OS2 B11087513 6-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

6-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11087513
M. Wt: 275.4 g/mol
InChI Key: YCTVIGMMWHOZHR-UHFFFAOYSA-N
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Description

6-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-thiouracil with polarized olefins in the presence of nanosized ZnO as a catalyst . The reaction proceeds via a thia-Michael addition in ethanol, yielding the desired product in high yields (74-80%) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thioxo group or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thioxo group.

Scientific Research Applications

6-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent. It has been evaluated for its activity against various bacterial strains and cancer cell lines.

    Biological Studies: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[4,5-d]pyrimidines and related heterocycles, such as:

Uniqueness

The uniqueness of 6-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one lies in its specific substitution pattern and the presence of both thioxo and phenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H9N3OS2

Molecular Weight

275.4 g/mol

IUPAC Name

6-methyl-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C12H9N3OS2/c1-14-7-13-10-9(11(14)16)18-12(17)15(10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

YCTVIGMMWHOZHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)SC(=S)N2C3=CC=CC=C3

Origin of Product

United States

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